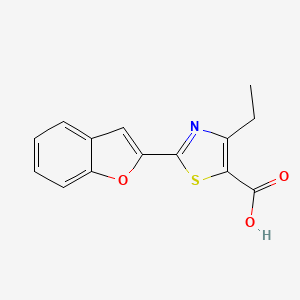
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid" is a heterocyclic compound that features a benzofuran moiety linked to a thiazole ring. Benzofuran is a fused ring system consisting of a benzene ring fused to a furan, while thiazole is a five-membered ring containing both sulfur and nitrogen. This compound is of interest due to the biological activities often associated with benzofuran and thiazole derivatives, which include antimicrobial and analgesic properties .
Synthesis Analysis
The synthesis of related benzofuran-thiazole derivatives has been reported in the literature. For instance, a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has been developed, starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, which is a key intermediate. This intermediate reacts with thiourea to form a thiazol-2-amine, which upon further reaction with various aromatic aldehydes, yields Schiff bases. These bases are then treated with thioacetic acid to produce thiazolidinone derivatives . Although the exact synthesis of "2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been characterized in several studies. For example, the crystal structure of 1-benzofuran-2,3-dicarboxylic acid reveals an intramolecular hydrogen bond between the two carboxyl groups and the ability to form supramolecular adducts with various cations . While this does not directly describe the target compound, it provides insight into the potential interactions and structural features that could be present in "2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid".
Chemical Reactions Analysis
Benzofuran and thiazole derivatives are known to undergo various chemical reactions. For instance, the solvent-free N-acylation of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles with benzofuran-2-carboxylic acid chloride efficiently affords corresponding bis-heterocyclic derivatives . This demonstrates the reactivity of the benzofuran moiety towards acylation reactions, which could be relevant for the functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-thiazole derivatives are influenced by their molecular structure. The presence of aromatic systems such as benzofuran can lead to π-π stacking interactions, as observed in the crystal structure of related compounds . Additionally, the presence of functional groups like carboxylic acid can contribute to the formation of hydrogen bonds, affecting the compound's solubility and reactivity. The exact properties of "2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid" would need to be determined experimentally, but insights can be drawn from structurally related compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Novel benzofuran derivatives have been synthesized and evaluated for their potential anti-HIV-1, anticancer, and antimicrobial activities. Compounds within this series showed significant reduction in viral cytopathic effects and moderate anti-HIV activity, as well as mild antifungal activity. However, no significant anticancer activity was observed among the tested compounds (S. Rida et al., 2006).
- Another study focused on the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were characterized and screened for antimicrobial and analgesic activities. These compounds demonstrated varying degrees of biological activity, highlighting the versatility of benzofuran derivatives in therapeutic research (Bhovi K. Venkatesh et al., 2010).
Fluorescent Properties
- A series of novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives were synthesized and their fluorescent properties investigated. These compounds were found to be fluorescent in solution, with potential applications in the development of fluorescent probes (Y. Bodke et al., 2013).
Antimicrobial Screening
- Novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and screened for in-vitro antibacterial activity against various pathogenic microorganisms. The bioassay results compared with Chloramphenicol indicated promising antibacterial properties for some of these compounds (M. Idrees et al., 2019).
Coordination Chemistry
- Research on [1]Benzofuro[3,2-c]pyridine synthesis and coordination reactions revealed the preparation of various compounds starting from 1-benzofuran-2-carbaldehyde. The study delved into the coordination capabilities of these compounds with metal ions, providing insights into the potential for developing novel organometallic complexes (S. C. Mojumdar et al., 2009).
Safety And Hazards
The safety and hazards associated with benzofuran compounds can also vary widely depending on their specific structures. It’s important to refer to safety data sheets or other reliable sources for information on a specific compound4.
Direcciones Futuras
Given their diverse biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds1. Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Please note that this information is general in nature and may not apply to “2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid” specifically. For detailed information on this specific compound, further research would be necessary.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJMKXQEMIUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

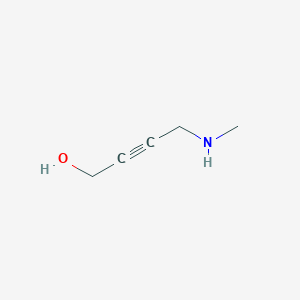
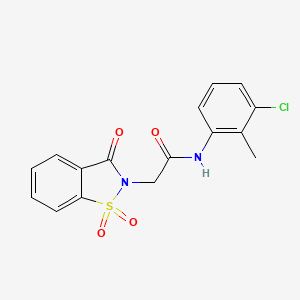
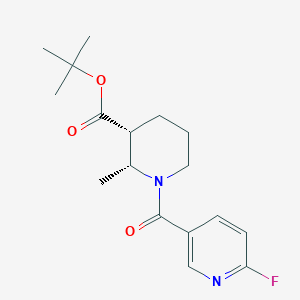
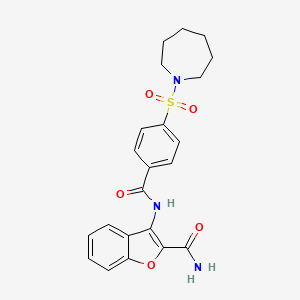
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)
![Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2522946.png)
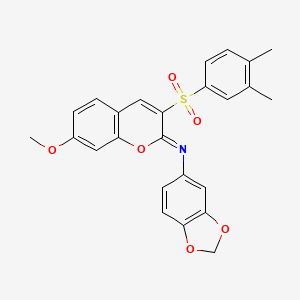
![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)
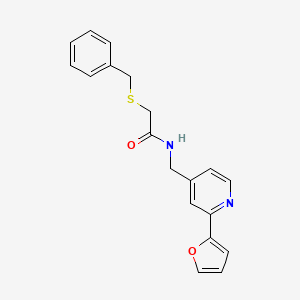
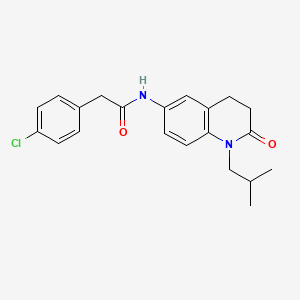
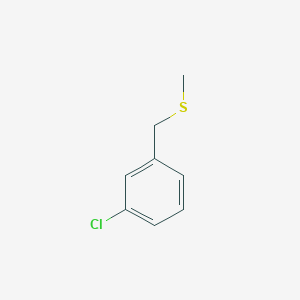
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)
![2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2522960.png)